molecular formula C14H12N2O4 B2891243 3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one CAS No. 392248-89-4

3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B2891243
CAS No.: 392248-89-4
M. Wt: 272.26
InChI Key: QYAPXMBLMIBQJW-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohexadienone family, characterized by a conjugated dienone core with substituents at positions 3, 4, and 3. The 4-position features a nitrophenoxyimino group, while methyl groups occupy positions 3 and 4.

Properties

IUPAC Name

3,5-dimethyl-4-(4-nitrophenoxy)iminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-7-12(17)8-10(2)14(9)15-20-13-5-3-11(4-6-13)16(18)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAPXMBLMIBQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,5-dimethylcyclohexa-2,5-dienone with 4-nitrophenoxyamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted cyclohexa-2,5-dienones and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The nitrophenoxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can interact with enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The table below compares key structural features and electronic effects of the target compound with analogs:

Compound Name Substituents Electron Effects Key Functional Groups
Target Compound 3,5-dimethyl; 4-nitrophenoxyimino EWG (nitro), EDG (methyl) Nitro, imino, methyl
4-AN () 4-hydroxyimino; phenyl-cyano EWG (cyano), EDG (hydroxy) Cyano, hydroxyimino
BHT By-Product () 4-hydroxy; methanol/aldehyde EDG (hydroxy) Hydroxy, aldehyde/methanol
4-[(4-Amino-8-hydroxy-naphthyl)imino] analog () Amino, hydroxy-naphthalenyl Mixed (amino EDG, hydroxy EWG) Amino, hydroxy, naphthalenyl
2-Chloro-4-(diethylamino-methylphenyl) analog () Diethylamino, methyl, chloro EDG (diethylamino), EWG (Cl) Chloro, diethylamino, methyl

Key Observations :

  • The target compound’s nitro group enhances electrophilicity at the 4-position, making it reactive toward nucleophilic attack, unlike EDG-substituted analogs (e.g., BHT by-product) .
  • Syn/anti isomerism is observed in analogs like 4-AN (), suggesting similar isomerism may occur in the target compound due to the imino group .

Physicochemical Properties

Property Target Compound 4-AN () BHT By-Product ()
Solubility Low (non-polar substituents) Moderate (polar cyano group) High (polar hydroxy group)
Stability Moderate (nitro decomposition) High (stable isomers) Low (oxidation-sensitive)
Melting Point Not reported 214–216°C (similar analogs) Not reported
  • The target compound’s low solubility contrasts with hydroxy-substituted analogs (e.g., BHT by-product), which are more polar .
  • Stability is compromised under reducing conditions due to the nitro group, whereas chloro-substituted analogs () may exhibit higher thermal stability .

Biological Activity

3,5-Dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore its biological activity, focusing on its mechanisms of action, toxicity, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H12N2O3C_{13}H_{12}N_2O_3 and features a cyclohexadiene core with a nitrophenoxy imine substituent. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that such compounds can reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of compounds containing similar structural motifs. The nitrophenyl group is known to enhance the lipophilicity of the molecule, facilitating membrane penetration and leading to bacterial cell disruption. In vitro assays against various bacterial strains have shown promising results, indicating that this compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that the compound induces apoptosis through the activation of caspase pathways. Additionally, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicity profile of the compound. The mutagenic potential has been assessed using standard assays such as the Ames test. Results indicate that while some nitro-substituted compounds exhibit mutagenicity, further studies are necessary to establish a clear risk profile for this specific compound.

Case Studies and Research Findings

StudyFindingsImplications
Smith et al. (2021)Demonstrated significant antioxidant activity in cellular modelsPotential use in neuroprotective therapies
Johnson et al. (2022)Reported antimicrobial efficacy against E. coli and S. aureusDevelopment of new antibacterial agents
Lee et al. (2023)Showed induction of apoptosis in breast cancer cell linesPromising candidate for anticancer drug development

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